molecular formula C24H20BrP B153551 Tetraphenylphosphonium bromide CAS No. 2751-90-8

Tetraphenylphosphonium bromide

Cat. No.: B153551
CAS No.: 2751-90-8
M. Wt: 419.3 g/mol
InChI Key: BRKFQVAOMSWFDU-UHFFFAOYSA-M
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Description

Tetraphenylphosphonium bromide is a quaternary phosphonium salt with the chemical formula (C₆H₅)₄PBr. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in organic synthesis, particularly as a phase-transfer catalyst, which facilitates the transfer of ions between immiscible phases in chemical reactions .

Scientific Research Applications

Tetraphenylphosphonium bromide has a wide range of applications in scientific research:

Safety and Hazards

Tetraphenylphosphonium bromide is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment is recommended when handling this compound .

Future Directions

Tetraphenylphosphonium bromide has been studied for its potential applications in photonics technology . It has also been evaluated as a nonmetal catalyst for acetylene hydrochlorination . These studies indicate that this compound has promising future applications in various fields.

Biochemical Analysis

Biochemical Properties

Tetraphenylphosphonium bromide is a lipophilic cation that can easily pass through phospholipid bilayers in response to a trans-negative membrane potential This property allows it to interact with various biomolecules within the cell

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

This compound has been studied in organic solvents and water, and a single crystal of this compound (2H2O) has been obtained in water by a slow temperature-lowering method . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Transport and Distribution

This compound, due to its lipophilic nature, can easily pass through phospholipid bilayers This suggests that it could be widely distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with phenyl bromide in the presence of a nickel chloride catalyst. The reaction is typically carried out in a solvent such as n-octanol at a temperature of 195°C for about 6 hours, yielding approximately 89% of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with hydroxide ions can produce tetraphenylphosphonium hydroxide.

Comparison with Similar Compounds

    Tetraphenylphosphonium chloride: Similar in structure but with a chloride ion instead of bromide.

    Tetrabutylphosphonium bromide: Contains butyl groups instead of phenyl groups.

    Triphenylphosphine oxide: Contains an oxygen atom bonded to the phosphorus atom.

Uniqueness: Tetraphenylphosphonium bromide is unique due to its combination of phenyl groups and bromide ion, which provides specific solubility and reactivity characteristics. Its ability to act as a phase-transfer catalyst and its applications in both chemical and biological research make it a versatile and valuable compound .

Properties

IUPAC Name

tetraphenylphosphanium;bromide
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InChI

InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKFQVAOMSWFDU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H20BrP
Source PubChem
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Related CAS

18198-39-5 (Parent)
Record name Phosphonium, tetraphenyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID30883722
Record name Phosphonium, tetraphenyl-, bromide (1:1)
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Molecular Weight

419.3 g/mol
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CAS No.

2751-90-8
Record name Tetraphenylphosphonium bromide
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Record name Phosphonium, tetraphenyl-, bromide (1:1)
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Record name Tetraphenylphosphonium bromide
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Record name Phosphonium, tetraphenyl-, bromide (1:1)
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Record name Tetraphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TPPB?

A1: Tetraphenylphosphonium bromide has the molecular formula (C6H5)4PBr and a molecular weight of 419.33 g/mol.

Q2: Does TPPB exhibit any notable spectroscopic features?

A2: Yes, TPPB is commonly characterized using 31P {1H} NMR spectroscopy. [] Additionally, its strong Raman scattering intensity makes it a potential candidate in Raman-scattering-based nonlinearity applications. []

Q3: Is TPPB soluble in both organic solvents and water?

A3: Yes, TPPB exhibits solubility in both organic solvents and water. This property allows for its use in diverse applications. [, ]

Q4: How does silica support affect the decomposition of TPPB?

A4: Interestingly, silica-supported TPPB decomposes differently than its unsupported analogue. Unsupported TPPB follows pseudo-zeroth-order kinetics, while the supported reagent displays a first-order decay. Furthermore, the supported form shows a higher tendency to eliminate triphenylphosphine. []

Q5: Can TPPB act as a catalyst in organic reactions?

A5: Yes, TPPB has shown catalytic activity in various organic reactions. For instance, it effectively catalyzes fluorodenitrations and fluorodesulfonylations, leading to the efficient synthesis of meta-fluoro aromatic compounds. [, ]

Q6: What other reactions can be catalyzed by TPPB?

A6: TPPB has demonstrated catalytic potential in several other reactions. These include: * Cross-coupling of allyl bromide with arylboronic acids to synthesize allylbenzenes when used with a palladium chloride intercalated clay catalyst [] * Ring-opening copolymerization of donor-acceptor norbornadiene dicarboxylic acid anhydride with its corresponding monoglycidyl ester derivatives, yielding novel photoresponsive polyesters [] * Direct esterification of aromatic aldehydes under oxidative N-heterocyclic carbene catalysis [] * Synthesis of solid epoxy resin E-12 from bisphenol A liquid epoxy resin E-54 and solid bisphenol A []

Q7: Has TPPB been explored as a non-metal catalyst?

A7: Yes, recent studies have investigated the use of TPPB as a novel non-metal catalyst in the acetylene hydrochlorination reaction. Theoretical and experimental results indicate promising catalytic activity, particularly when supported on activated carbon. []

Q8: How does the catalytic activity of TPPB compare to other ionic liquids in acetylene hydrochlorination?

A8: Among the ionic liquids studied, TPPB exhibited the highest catalytic activity for acetylene hydrochlorination, followed by tetraphenylphosphonium chloride (TPPC) and butyltriphenylphosphonium bromide (BuTPPB). Tetraphenylphosphonium tetrafluoroborate (TPPT) showed significantly lower activity. []

Q9: Can TPPB be used in analytical techniques?

A9: Yes, TPPB has proven useful in analytical chemistry, particularly in laser ablation/desorption mass spectrometry for the chemical characterization of single particles. [, ]

Q10: How is TPPB utilized in separation processes?

A10: TPPB plays a crucial role in separating specific compounds from complex mixtures. Examples include: * Selective recovery of rhenium from gas-scrubbing solutions generated during molybdenite roasting [] * Application in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and determination of basic esters and esterquats [] * Removal of reactive dyes from aqueous solutions through ion-pair extraction [] * Selective sorption and preconcentration of Chromium(VI) species from aqueous solutions for spectrometric determination []

Q11: Does TPPB interact with biological systems?

A11: Yes, research suggests that TPPB can interact with biological systems. It has been shown to affect the proton motive force in the bacterium Clostridium sporogenes PA 3679. []

Q12: Has TPPB been used to study biological processes?

A12: Yes, TPPB and its derivatives have been employed in various biological studies. For example: * Researchers used TPPB to investigate the effect of complement proteins C5b9 on blood platelets. [] * Studies exploring mitochondrial function during aging in rat hepatocytes used radioactive TPPB to measure mitochondrial membrane potential. [] * TPPB has been explored as a potential molecular imaging probe for mitochondrial dysfunction. [] * Researchers investigated the potential role of efflux pumps in Staphylococcus pseudintermedius resistance to TPPB. []

Q13: Are there any environmental concerns associated with TPPB?

A13: While limited data is available specifically on TPPB, the degradation of this compound used for technetium separation raises concerns due to the potential release of pertechnetate (TcO4-), a highly mobile anion in groundwater. []

Q14: What are some other notable applications of TPPB?

A14: TPPB has found applications in various fields:* Crystal Growth: Large single crystals of TPPB (2H2O) have been successfully grown, exhibiting excellent transparency in the near-IR region, suggesting potential applications in photonics. []* Photosensitized Polymerizations: TPPB salts can act as photoinitiators for the polymerization of styrene and methyl methacrylate. []

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